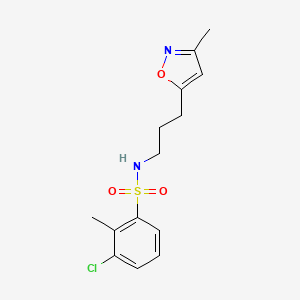

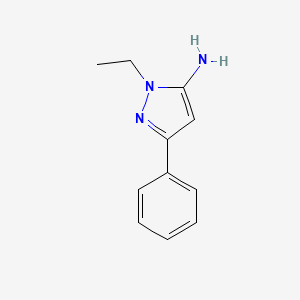

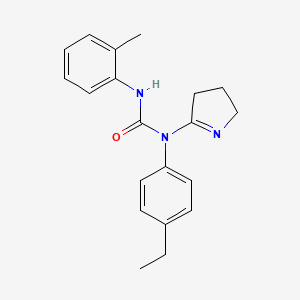

![molecular formula C16H15NO5S2 B2503081 ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate CAS No. 1164520-32-4](/img/structure/B2503081.png)

ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate is a derivative of the 4-thiazolidinone ring, which is known for its wide range of biological activities and presence in many marketed drugs . The compound's structure is characterized by the presence of a thiazolidinone core, which is a heterocyclic compound containing sulfur and nitrogen atoms within a five-membered ring system. This core is modified with various substituents that can influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives involves the reaction of ethyl acetoacetate with phenyl isothiocyanate and ethyl chloroacetate in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) . This reaction yields a thiazolidinone derivative, which can further react with dimethylformamide-dimethylacetal to afford compounds like (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate. The synthesis process can lead to unexpected products via mechanisms such as deacetylation, highlighting the complexity and potential for discovery within this chemical space.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is confirmed through spectral analysis and X-ray crystallography . Computational methods such as the B3LYP/6-31G(d,p) optimization provide insights into the geometric parameters of the molecule. These studies allow for the discussion of the molecular conformation and the prediction of natural charges at different atomic sites, which are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities . For instance, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature can yield a range of substituted phenyl thiazolopyridine carboxylates . These reactions demonstrate the versatility of thiazolidinone derivatives as building blocks for synthesizing a diverse array of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of various functional groups such as the acetyloxy group, the thiazolyl sulfanyl group, and the ethyl acetate moiety contribute to the compound's solubility, reactivity, and potential biological activity . The moderate cytotoxic activity observed in some synthesized compounds suggests that modifications to the thiazolidinone core can lead to significant changes in biological efficacy, which is important for the development of new therapeutic agents.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research into the synthesis of thiazoles and their derivatives, including the compound , has shown significant potential in antimicrobial activities. Wardkhan et al. (2008) synthesized derivatives of thiazoles exhibiting in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum Wagnat W. Wardkhan, M. Youssef, Faten I. Hamed, S. Ouf, 2008. This suggests the potential for the compound and its derivatives in developing antimicrobial agents.

Chemical Transformations and Derivative Synthesis

The reactivity of thiazole compounds, including ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate, has been extensively studied to synthesize various derivatives. Abdelhamid and Afifi (2010) explored the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing an antipyrine moiety, indicating the versatility of such compounds in creating diverse chemical structures with potential biological activities A. Abdelhamid, M. A. M. Afifi, 2010.

Potential for Novel Antimicrobial Agents

Further research into thiazole derivatives has highlighted their potential as novel antimicrobial agents. Abdel‐Hafez (2003) conducted a study on the synthesis and antimicrobial activity of new 2-amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives, unveiling their significant antimicrobial properties. This underscores the importance of such compounds in the ongoing search for new antimicrobial substances S. Abdel‐Hafez, 2003.

Chemical Structure Analysis

The chemical structure and molecular interactions of thiazole derivatives have also been a subject of interest. Zareef et al. (2008) provided detailed insights into the crystal structure of ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate, demonstrating the compound's intricate molecular geometry and potential interactions that could influence its biological activity M. Zareef, R. Iqbal, M. Arfan, M. Parvez, 2008.

Propriétés

IUPAC Name |

ethyl 2-[[(5E)-5-[(4-acetyloxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S2/c1-3-21-14(19)9-23-16-17-15(20)13(24-16)8-11-4-6-12(7-5-11)22-10(2)18/h4-8H,3,9H2,1-2H3/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXDTGAMXTVSDJ-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C)S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CSC1=NC(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C)/S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

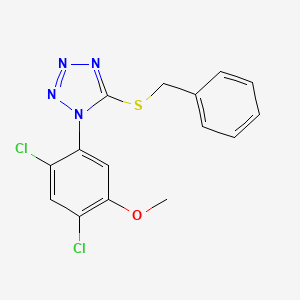

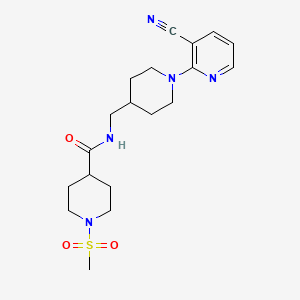

![5-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B2503007.png)

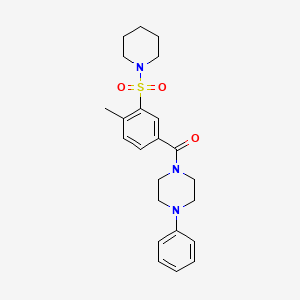

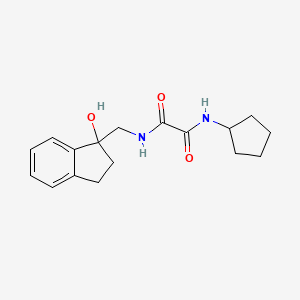

![2-amino-3-[(E)-[(2H-1,3-benzodioxol-5-yl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2503017.png)

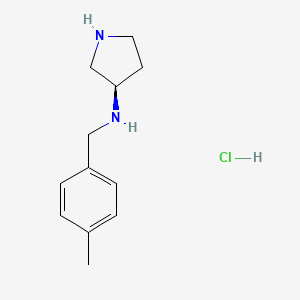

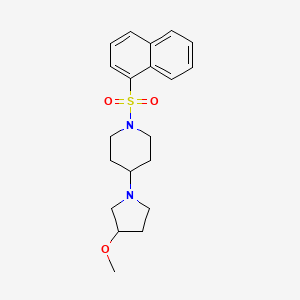

![2-(2,4-difluorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2503020.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2503021.png)